REACTION_CXSMILES
|
[Zn:1].[F-].F[Si-2](F)(F)(F)(F)F.[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[N+]([O-])([O-])=O.N([O-])=O.[OH:22][P:23]([OH:26])([OH:25])=[O:24]>[Ni].O>[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[Zn+2:1].[P:23]([O-:26])([O-:25])([O-:24])=[O:22].[Zn+2:1].[Zn+2:1] |f:9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
melamine-formaldehyde resin tannin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tannin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon
|
Type
|
TEMPERATURE
|
Details
|
was heated to 145°-150° F
|
Type
|
CUSTOM
|
Details
|
were sprayed in the sequence one minute
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
rinse, 1 minute zinc phosphate solution, one-half minute cold water
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
after which they were dried in a circulating air oven for 5 minutes at 325° F
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Control panels were prepared in the same manner except that they
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
ADDITION
|
Details
|
alternatively treated in a commercial post-treatment solution
|
Type
|
ADDITION
|
Details
|
containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Type
|
CUSTOM
|
Details
|
Other control panels were prepared in the same manner except that they
|
Type
|
ADDITION
|
Details
|
were treated in a solution
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Type
|
CUSTOM
|
Details
|
dried for 5 minutes at 325° F.
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |